1-(2-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
CAS No.: 877640-51-2
Cat. No.: VC5420261
Molecular Formula: C20H23N3O4
Molecular Weight: 369.421
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877640-51-2 |
|---|---|
| Molecular Formula | C20H23N3O4 |
| Molecular Weight | 369.421 |
| IUPAC Name | 1-(2-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
| Standard InChI | InChI=1S/C20H23N3O4/c1-3-27-18-7-5-4-6-17(18)22-20(25)21-14-12-19(24)23(13-14)15-8-10-16(26-2)11-9-15/h4-11,14H,3,12-13H2,1-2H3,(H2,21,22,25) |
| Standard InChI Key | SPPLZYZTJYHFKV-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central urea group (-NH-C(=O)-NH-) bridging two aromatic systems: a 2-ethoxyphenyl moiety and a 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl group. The pyrrolidinone ring (a five-membered lactam) introduces conformational rigidity, while the ethoxy and methoxy substituents enhance solubility and electronic interactions. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(2-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
| Molecular Formula | CHNO | |
| Molecular Weight | 369.42 g/mol | |
| SMILES | CCOC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |
| InChI Key | SPPLZYZTJYHFKV-UHFFFAOYSA-N |
The 2-ethoxyphenyl group contributes steric bulk, potentially influencing receptor binding, while the 4-methoxyphenyl substituent may enhance metabolic stability compared to unsubstituted analogs .
Physicochemical Characteristics
While experimental data on solubility and logP are unavailable, predictive models suggest moderate hydrophilicity due to the urea and pyrrolidinone groups. The methoxy and ethoxy substituents likely increase lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Optimization
Synthetic Pathways
The synthesis of urea derivatives typically involves coupling aryl amines with isocyanates or carbamoyl chlorides. For this compound, a plausible route includes:
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Formation of the Pyrrolidinone Core: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones .
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Introduction of the 4-Methoxyphenyl Group: Nucleophilic aromatic substitution or Ullmann coupling .
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Urea Bridge Assembly: Reaction of 2-ethoxyaniline with an isocyanate intermediate derived from the pyrrolidinone precursor .
A representative protocol from analogous compounds employs 1,1'-carbonyldiimidazole (CDI) to facilitate urea bond formation under mild conditions, yielding high purity products .
Industrial-Scale Production
Optimization strategies for large-scale synthesis may include:
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Catalytic Cyclization: Using KF/AlO to enhance reaction efficiency .
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Continuous Flow Chemistry: To improve yield and reduce byproducts .
Biological Activity and Mechanism of Action
Putative Targets
Urea derivatives are renowned for their affinity toward enzymes and receptors. Preliminary analog studies suggest potential interactions with:
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Cytochrome P450 Enzymes: Modulating drug metabolism and xenobiotic detoxification .
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Kinases (e.g., FGFR4): Inhibiting phosphorylation cascades in cancer pathways .
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Soluble Epoxide Hydrolase (sEH): Influencing inflammation and vascular tone.
Structure-Activity Relationships (SAR)
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Pyrrolidinone Ring: The lactam group may act as a hydrogen bond acceptor, critical for target engagement .
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Methoxy vs. Ethoxy Substituents: Electron-donating groups enhance stability but may reduce binding affinity compared to halogens .
Applications in Medicinal Chemistry
Antiviral Agents
Urea derivatives similar to this compound exhibit inhibitory activity against RNA viruses, potentially by interfering with viral replication machinery . For instance, 1,1-dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea (a structural analog) showed efficacy against hepatitis C virus (HCV) in vitro.
Oncology
Molecular hybrids incorporating urea and pyrrolidinone motifs demonstrate antiproliferative effects in breast and colon cancer models. A patent (EP3274344B1) highlights urea derivatives as FGFR4 inhibitors, suppressing tumor growth in hepatocellular carcinoma .
Anti-Inflammatory Therapeutics
By inhibiting sEH, this compound could attenuate inflammation in conditions like arthritis and atherosclerosis .
Comparison with Analogous Urea Derivatives
The presence of the 5-oxopyrrolidin-3-yl group in the subject compound confers rigidity, potentially improving target selectivity over flexible analogs .
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